1-Phenylpiperidine-4-carboxamide

Description

BenchChem offers high-quality 1-Phenylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

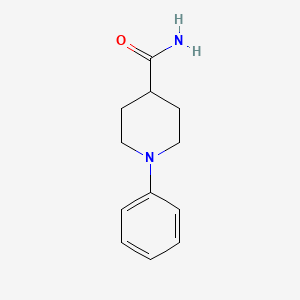

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-8-14(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYUUAQHPGQMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442077 | |

| Record name | 1-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170353-34-1 | |

| Record name | 1-phenylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidine-4-carboxamide: Core Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-Phenylpiperidine-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, and its emerging significance as a versatile intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). By synthesizing available data and providing field-proven insights, this guide serves as a critical resource for researchers engaged in drug discovery and development programs centered around the phenylpiperidine motif.

Introduction: The Phenylpiperidine Scaffold in Modern Drug Discovery

The phenylpiperidine structural motif is a cornerstone in the design of pharmacologically active agents, renowned for its prevalence in a wide array of therapeutics, most notably in the realm of analgesics and psychoactive drugs.[1][2][3] The rigid piperidine ring, coupled with the lipophilic phenyl group, provides a foundational structure for interaction with various biological targets. 1-Phenylpiperidine-4-carboxamide, the subject of this guide, is an important derivative within this class, serving as a crucial building block for more complex molecules.[4] Its strategic functionalization at the 4-position with a carboxamide group offers a key vector for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide will illuminate the basic properties of this compound to facilitate its effective utilization in research and development.

Synthesis of 1-Phenylpiperidine-4-carboxamide: A Strategic Approach

The synthesis of 1-Phenylpiperidine-4-carboxamide is logically approached through the functional group transformation of a readily available precursor. A common and efficient strategy involves the amidation of 1-phenylpiperidine-4-carboxylic acid. This precursor is commercially available or can be synthesized via established methods.[1][5][6] The conversion of the carboxylic acid to the primary amide is a standard organic transformation, yet the choice of reagents and conditions is critical for achieving high yield and purity.

Another plausible synthetic route, suggested by the patent literature for related compounds, involves the partial hydrolysis of a nitrile precursor, 1-phenyl-4-cyanopiperidine.[7][8] This method offers an alternative pathway that may be advantageous depending on the availability of starting materials.

Below is a detailed, validated protocol for the synthesis via the amidation of the corresponding carboxylic acid, a method favored for its reliability and scalability.

Experimental Protocol: Amidation of 1-Phenylpiperidine-4-carboxylic acid

This protocol outlines a standard and effective method for the synthesis of 1-Phenylpiperidine-4-carboxamide. The rationale behind this two-step, one-pot procedure is the in-situ activation of the carboxylic acid to a more reactive species (an acid chloride), followed by immediate reaction with an ammonia source to form the desired amide. Thionyl chloride is a preferred activating agent as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed, simplifying purification.

Materials:

-

1-Phenylpiperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Ammonium hydroxide (concentrated aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Phenylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Causality Note: The excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acid chloride. The slow, cooled addition mitigates the exothermic nature of the reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acid chloride.

-

-

Amide Formation:

-

Cool the reaction mixture containing the newly formed acid chloride back to 0 °C in an ice bath.

-

Slowly and carefully add concentrated ammonium hydroxide solution (excess, ~5 eq) dropwise. Causality Note: A large excess of ammonium hydroxide is used to react with the acid chloride and neutralize the HCl generated in the previous step. The slow, cooled addition is crucial to control the highly exothermic reaction.

-

A precipitate of the amide product will form. Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Add water to dissolve any inorganic salts.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-Phenylpiperidine-4-carboxamide.

-

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-Phenylpiperidine-4-carboxamide from its carboxylic acid precursor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Phenylpiperidine-4-carboxamide is essential for its application in experimental settings, including reaction setup, purification, and formulation. While experimental data for some properties are not widely published, the following table summarizes key available and computed data.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆N₂O | [PubChem][9] |

| Molecular Weight | 204.27 g/mol | [PubChem][9] |

| CAS Number | 170353-34-1 | [PubChem][9] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally reported | - |

| Boiling Point | Not experimentally reported | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DCM, Chloroform, Methanol) | - |

| pKa | Not experimentally reported | - |

| Topological Polar Surface Area | 46.3 Ų | [PubChem][9] |

| XLogP3 | 1.4 | [PubChem][9] |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, typically in the range of δ 6.8-7.5 ppm. The protons on the piperidine ring will appear as a series of multiplets in the upfield region, generally between δ 1.5-4.0 ppm. The two amide protons (-CONH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the ipso-carbon (attached to the nitrogen) appearing at a distinct downfield shift. The carbonyl carbon of the amide will be observed in the range of δ 170-180 ppm. The carbons of the piperidine ring will resonate in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Key expected absorptions include:

-

N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.

-

C=O stretch: A strong, sharp absorption around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

-

C-N stretch: An absorption in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 204 would be expected. Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the carboxamide group. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at m/z = 205.

Applications in Drug Development and Medicinal Chemistry

1-Phenylpiperidine-4-carboxamide serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds.[4] Its structure is particularly exploited in the development of agents targeting the central nervous system.[4]

Derivatives of this scaffold have been investigated for their potential as:

-

Akt Inhibitors: The 1-(4-aminophenyl)piperidine-4-carboxamide core is a foundational structure for potent and selective Protein Kinase B (Akt) inhibitors, which are being explored for cancer therapy.[4]

-

Analgesics: The broader class of 4-phenylpiperidines has a well-established history in the development of opioid analgesics.[1][3]

-

Antipsychotic Agents: The phenylpiperidine motif is present in several antipsychotic medications.[4]

-

Sigma Receptor Ligands: Phenylpiperidine derivatives have been shown to bind with high affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

The carboxamide functionality provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific, comprehensive Material Safety Data Sheet (MSDS) for 1-Phenylpiperidine-4-carboxamide is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the safety information for related piperidine derivatives, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4]

For more detailed safety information, it is advisable to consult the MSDS of structurally related compounds such as 1-phenylpiperidine and piperidine-4-carboxamide.

Conclusion

1-Phenylpiperidine-4-carboxamide is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple points for chemical diversification make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of its core properties, a validated synthetic protocol, and an overview of its applications. As research into CNS disorders and oncology continues to evolve, the utility of this and related phenylpiperidine derivatives is poised to expand, making a thorough knowledge of its basic chemical principles indispensable for researchers in the field.

References

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.

- Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry.

- US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents.

- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.

-

Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor | Request PDF. ResearchGate. Available at: [Link]

-

Conformation-activity study of 4-phenylpiperidine analgesics - PubMed. NIH. Available at: [Link]

-

Methyl 4-phenylpiperidine-4-carboxylate | C13H17NO2 | CID 545827 - PubChem. Available at: [Link]

-

Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

-

1-Phenylpiperidine-4-carboxamide | C12H16N2O | CID 10584339 - PubChem. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-phenylpiperidine-4-carboxylic acid, CasNo.94201-40-8 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]

- 8. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google Patents [patents.google.com]

- 9. 1-Phenylpiperidine-4-carboxamide | C12H16N2O | CID 10584339 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-Phenylpiperidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-phenylpiperidine-4-carboxamide, a key molecular scaffold in medicinal chemistry. We will delve into its chemical architecture and explore detailed, field-proven synthetic methodologies, offering insights into the rationale behind experimental choices. This document is designed to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

The 1-Phenylpiperidine-4-carboxamide Scaffold: A Privileged Structure in Drug Discovery

The 1-phenylpiperidine-4-carboxamide core is a significant pharmacophore, forming the backbone of numerous biologically active compounds. Its structure, featuring a phenyl group attached to the nitrogen of a piperidine ring with a carboxamide moiety at the 4-position, provides a unique combination of lipophilicity, hydrogen bonding capabilities, and conformational rigidity. This versatile scaffold is a cornerstone in the development of central nervous system (CNS) agents, including analgesics and antipsychotics, due to its ability to interact with various receptors and enzymes in the brain.[1] The strategic placement of the phenyl and carboxamide groups allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in the pursuit of optimized drug candidates.

Chemical Structure and Properties

The fundamental structure of 1-phenylpiperidine-4-carboxamide is depicted below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O | [1] |

| Molecular Weight | 204.27 g/mol | [1] |

| CAS Number | 170353-34-1 | [1] |

Synthetic Strategies for 1-Phenylpiperidine-4-carboxamide

The synthesis of 1-phenylpiperidine-4-carboxamide can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of production, and the need for specific functional group tolerance. Two of the most logical and widely applicable methods are:

-

Route A: Direct N-Arylation of Piperidine-4-carboxamide. This is a convergent approach where the pre-formed piperidine-4-carboxamide (isonipecotamide) is directly coupled with a phenyl electrophile.

-

Route B: Two-Step Synthesis via 1-Phenylpiperidine-4-carboxylic Acid. This linear approach involves the initial synthesis of the N-phenylated piperidine core bearing a carboxylic acid at the 4-position, followed by a subsequent amidation step.

The following sections will provide a detailed examination of these synthetic routes, including step-by-step protocols and the underlying chemical principles.

Route A: Direct N-Arylation of Piperidine-4-carboxamide

This approach is highly efficient as it assembles the target molecule in a single key C-N bond-forming step. The most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is renowned for its high functional group tolerance and broad substrate scope, making it a preferred method in modern organic synthesis.[3]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a sterically hindered phosphine ligand (e.g., BINAP, XPhos). The ligand is crucial for facilitating the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amide, deprotonation, and reductive elimination to form the desired product.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amide nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.

Experimental Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add piperidine-4-carboxamide (1.0 eq.), bromobenzene (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).

-

Add anhydrous toluene to the flask.

-

Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-phenylpiperidine-4-carboxamide.

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[1] While it often requires higher reaction temperatures than palladium-catalyzed methods, it remains a valuable and cost-effective alternative.

Causality Behind Experimental Choices:

-

Catalyst System: A copper(I) salt, such as CuI, is the most common catalyst. The reaction is often promoted by a ligand, which can be a diamine or an amino acid, to stabilize the copper catalyst and facilitate the coupling.

-

Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used to deprotonate the amide.

-

Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically required to achieve the necessary reaction temperatures.

Experimental Protocol (Adapted from a similar N-arylation of a piperidine carboxamide derivative): [1]

-

To a dry round-bottom flask, add piperidine-4-carboxamide (1.0 eq.), iodobenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 1-phenylpiperidine-4-carboxamide.

Route B: Two-Step Synthesis via 1-Phenylpiperidine-4-carboxylic Acid and Subsequent Amidation

This linear approach provides an alternative strategy, particularly if 1-phenylpiperidine-4-carboxylic acid is a readily available intermediate or if the direct N-arylation of the carboxamide proves to be low-yielding.

The synthesis of this intermediate can be achieved by the N-arylation of a piperidine-4-carboxylic acid ester followed by hydrolysis, or by other established methods for the synthesis of N-aryl piperidines.

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. This can be achieved through several reliable methods.

Method: Activation with a Coupling Reagent

This is one of the most common and mildest methods for amide bond formation.

Causality Behind Experimental Choices:

-

Coupling Reagents: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by an amine source (in this case, ammonia or an ammonium salt).

-

Amine Source: Aqueous ammonia or ammonium chloride can be used as the nitrogen source for the primary amide.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize any acidic byproducts and to deprotonate the ammonium salt if used.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or DMF are suitable for this reaction.

Sources

1-Phenylpiperidine-4-carboxamide derivatives and analogs

An In-Depth Technical Guide to 1-Phenylpiperidine-4-carboxamide Derivatives and Analogs

Abstract

The 1-phenylpiperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of biologically active agents.[1] Its inherent structural rigidity and opportunities for diverse functionalization have made it a focal point for the development of therapeutics targeting the central nervous system (CNS) and beyond. This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core synthesis strategies, exploring the nuanced pharmacology and structure-activity relationships (SAR), detailing key experimental protocols, and discussing future directions for this versatile chemical class.

Introduction: The Significance of the 1-Phenylpiperidine Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in pharmaceuticals.[1] When combined with a phenyl group at the 1-position and a carboxamide at the 4-position, it forms a scaffold with a well-defined three-dimensional structure that is particularly adept at interacting with G-protein coupled receptors (GPCRs). Phenylpiperidine derivatives have a rich history in medicine, most notably as potent analgesics that act as agonists at the µ-opioid receptor (MOR).[2] Classic examples like fentanyl and its analogs underscore the therapeutic importance of this chemical class in managing acute and chronic pain.[2][3]

However, the utility of the 1-phenylpiperidine-4-carboxamide core extends far beyond opioid agonism. Modifications to this scaffold have yielded compounds with activity at a range of biological targets, including sigma receptors, neurokinin receptors, and various enzymes, leading to potential applications in oncology, psychiatry, and metabolic diseases.[4][5][6] This guide will dissect the key attributes of this scaffold that enable such broad pharmacological activity.

Core Synthesis Strategies: Building the Scaffold

The construction of 1-phenylpiperidine-4-carboxamide derivatives relies on robust and well-established synthetic methodologies. The specific route chosen often depends on the desired substitution patterns on the phenyl ring and the carboxamide moiety.

Key Synthetic Approach: Nucleophilic Aromatic Substitution

A primary and highly effective method involves the direct coupling of a piperidine-4-carboxamide (isonipecotamide) with an activated fluorinated aromatic ring. The causality behind this choice lies in the electron-withdrawing nature of a substituent (e.g., a nitro group) positioned para or ortho to the fluorine, which activates the ring towards nucleophilic aromatic substitution (SNAr).

A representative two-step synthesis is that of 1-(4-aminophenyl)piperidine-4-carboxamide, a valuable intermediate for further derivatization.[4]

-

SNAr Reaction: 4-Fluoronitrobenzene is reacted with isonipecotamide to form 1-(4-nitrophenyl)piperidine-4-carboxamide.

-

Nitro Group Reduction: The nitro group is subsequently reduced to a primary amine, commonly using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂), to yield the final product.[4]

This amino group provides a versatile chemical handle for subsequent amide couplings or other modifications to explore the SAR of the carboxamide portion of the molecule.

Caption: General synthesis scheme for 1-(4-aminophenyl)piperidine-4-carboxamide.

Alternative Synthetic Routes

Other strategies are employed to generate diversity:

-

Reductive Amination: Reaction of a 1-phenyl-4-piperidone with an amine followed by reduction.

-

Amide Coupling: Coupling of a pre-formed 1-phenylpiperidine-4-carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., BOP, HATU). This is particularly useful for diversifying the carboxamide group.[7]

-

Curtius Rearrangement: An efficient method for synthesizing 4-aminopiperidine derivatives from isonipecotate, which can then be N-arylated.[8]

Pharmacology and Mechanism of Action

The pharmacological profile of 1-phenylpiperidine-4-carboxamide derivatives is largely dictated by their interaction with specific receptor targets.

Opioid Receptor Modulation

The most well-characterized activity is at opioid receptors, particularly the µ-opioid receptor (MOR).[2][9]

-

Agonism: Many derivatives, like fentanyl, are potent MOR agonists.[2] Upon binding, they activate the receptor, which is coupled to an inhibitory G-protein (Gαi/o). This initiates a signaling cascade that leads to analgesic effects by:

-

Inhibiting adenylyl cyclase, reducing intracellular cAMP levels.

-

Opening G-protein-gated inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

-

Inhibiting voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.[3]

-

-

Antagonism: Conversely, structural modifications can convert an agonist into an antagonist. These compounds bind to the receptor but do not elicit a functional response, thereby blocking the effects of endogenous or exogenous opioids. Such antagonists are valuable for treating substance use disorders.[7]

Caption: Simplified µ-opioid receptor (MOR) signaling pathway.

Activity at Other CNS Targets

The scaffold's versatility allows it to be adapted for other receptors:

-

Sigma (σ) Receptors: Certain 1-phenylpiperazine and 4-phenylpiperidine analogs bind with high affinity (Ki = 1-10 nM) to sigma receptors, which are implicated in psychosis and other neurological disorders.[5]

-

Neurokinin (NK) Receptors: Derivatives have been developed as potent antagonists for neurokinin receptors (e.g., NK-1, NK-3), which play a role in pain, inflammation, and emesis.[6][10][11] These agents are used clinically to prevent chemotherapy-induced nausea and vomiting.[11][12]

-

Serotonin (5-HT) Receptors: The 4-phenylpiperidine-2-carboxamide scaffold has been used to develop positive allosteric modulators (PAMs) for the 5-HT₂C receptor, a target for obesity and substance use disorders.[13]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of this scaffold requires a deep understanding of how structural changes impact target binding and functional activity. The causality is rooted in the precise conformational and electronic interactions within the receptor's binding pocket.

| Modification Site | Structural Change | General Impact on Activity (Primarily MOR) | Rationale & References |

| Piperidine Ring | Phenyl group conformation | Axial phenyl conformation is often associated with higher analgesic potency for some derivatives.[14] | The axial orientation may allow for more favorable interactions within the binding pocket. |

| Substitution at C3 | A 3-methyl group can significantly impact potency and stereoselectivity.[14] | Steric hindrance can destabilize certain conformations, favoring a more active binding pose. | |

| Phenyl Ring | meta-hydroxyl group | Often enhances analgesic potency.[14] | Provides an additional hydrogen bonding interaction with the receptor. |

| Bioisosteric replacement | Replacing the phenyl ring with a bridged piperidine can improve solubility and lipophilicity.[15] | Saturated bioisosteres reduce planarity and logP, improving drug-like properties. | |

| Carboxamide Moiety | N-substituent | The size, lipophilicity, and nature of the N-substituent are critical for potency and selectivity. | This group often explores a secondary binding pocket, and modifications can fine-tune receptor affinity. |

| Amide bioisosteres | Replacing the amide with motifs like trifluoroethylamine can enhance metabolic stability.[16] | The replacement blocks cleavage by amidases/proteases. | |

| N1-Substituent | N-alkyl vs. N-aryl | The N-phenyl group is a defining feature, but other large aryl or alkyl groups are common in potent opioids (e.g., fentanyl series).[2][3] | This group occupies a key lipophilic pocket in the receptor. |

Key Experimental Protocols

The following protocols represent self-validating systems for the synthesis and evaluation of novel 1-phenylpiperidine-4-carboxamide derivatives.

Protocol: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide

This protocol details the first step in the synthesis of a key building block.[4]

Materials & Reagents:

-

Piperidine-4-carboxamide (Isonipecotamide)

-

4-Fluoronitrobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate, Diethyl ether, Brine

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Step-by-Step Procedure:

-

To a round-bottom flask, add isonipecotamide (1.0 eq), 4-fluoronitrobenzene (1.05 eq), and anhydrous K₂CO₃ (2.0 eq).

-

Add anhydrous DMSO to the flask to create a stirrable slurry.

-

Equip the flask with a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Causality Check: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. K₂CO₃ acts as a base to neutralize the HF byproduct.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Validation: Purify the crude solid by recrystallization (e.g., from ethanol/water) or column chromatography. Confirm the structure and purity of the product, 1-(4-nitrophenyl)piperidine-4-carboxamide, using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro µ-Opioid Receptor Radioligand Binding Assay

This protocol determines the affinity of a test compound for the MOR.

Materials & Reagents:

-

Cell membranes expressing human MOR (hMOR)

-

Radioligand: [³H]-DAMGO (a selective MOR agonist)

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates, scintillation vials, liquid scintillation fluid, filter mats, cell harvester, scintillation counter.

Step-by-Step Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add assay buffer, the radioligand ([³H]-DAMGO at a concentration near its Kd), and the test compound at various concentrations.

-

Control Wells:

-

Total Binding: Add buffer, radioligand, and vehicle (DMSO).

-

Non-specific Binding: Add buffer, radioligand, and a high concentration of naloxone (e.g., 10 µM).

-

-

Initiate the binding reaction by adding the hMOR-expressing cell membranes to each well.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Causality Check: The incubation allows for competitive binding between the radioligand and the test compound. A potent compound will displace more radioligand.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis & Validation:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.

-

Future Directions and Emerging Concepts

The development of 1-phenylpiperidine-4-carboxamide derivatives is continuously evolving.

-

Targeted Selectivity: A major focus is on designing analogs with high selectivity for a specific receptor subtype (e.g., MOR over KOR/DOR) to minimize off-target side effects.

-

Bioisosteric Replacement: The strategic replacement of the phenyl ring or the carboxamide group with non-classical bioisosteres is a key strategy to modulate pharmacokinetics and physicochemical properties.[15][16] For instance, replacing an amide with a 1,2,3-triazole can alter hydrogen bonding capabilities and improve metabolic stability.[17]

-

Allosteric Modulation: Instead of directly activating or blocking the orthosteric site, new analogs are being designed as PAMs that bind to an allosteric site on the receptor.[13] This approach potentiates the effect of the endogenous ligand (e.g., serotonin), offering a more nuanced and potentially safer therapeutic effect.

-

Targeted Protein Degradation: The scaffold can be incorporated into Proteolysis-Targeting Chimeras (PROTACs). One part of the PROTAC (the phenylpiperidine moiety) binds to the target protein, while the other part recruits an E3 ubiquitin ligase, leading to the target's degradation.[18]

Conclusion

The 1-phenylpiperidine-4-carboxamide core is a remarkably versatile and enduringly relevant scaffold in drug discovery. Its synthetic tractability and privileged structural nature have enabled the development of a wide array of potent and selective modulators for critical biological targets, most notably the µ-opioid receptor. A deep, mechanistic understanding of its synthesis, pharmacology, and SAR is essential for leveraging its full potential. Future innovations, including the application of advanced medicinal chemistry strategies like allosteric modulation and bioisosteric replacement, will undoubtedly continue to expand the therapeutic landscape for this important class of molecules.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.

- MDPI. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)

- PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.

- Pain Physician.

- MDPI. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.

- ResearchGate. Design and Synthesis of 4Phenyl Piperidine Compounds Targeting the Mu Receptor.

- PubMed.

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg

- Journal of Medicinal Chemistry. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent.

- MDPI.

- Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

- PubMed. Conformation-activity study of 4-phenylpiperidine analgesics.

- ResearchGate. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.

- Google Patents. US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

- PubMed.

- PubMed Central. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties.

- ACS Chemical Neuroscience. Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors.

- National Institutes of Health.

- ACS Publications. Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412).

- PubMed Central.

- eScholarship.org.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- PubMed Central.

- ResearchGate. (PDF) Discovery of piperidine carboxamide TRPV1 antagonists.

- ACS Publications. Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors.

- MDPI. The Neurokinin-1 Receptor: Structure Dynamics and Signaling.

- Institute of Industrial Science, the University of Tokyo.

- PubMed Central. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist.

- PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.

- Aziz, E. M. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.

- AME Publishing Company. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting.

- Cambridge MedChem Consulting. Bioisosteric Replacements.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drughunter.com [drughunter.com]

- 17. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 18. pubs.acs.org [pubs.acs.org]

The 1-Phenylpiperidine-4-carboxamide Scaffold: Chemical Genealogy and Therapeutic Utility

The following technical guide is structured to serve as a definitive reference for the chemical entity 1-Phenylpiperidine-4-carboxamide . It synthesizes historical evolution, synthetic methodology, and medicinal chemistry applications, distinguishing this scaffold from structurally similar but pharmacologically distinct opioid precursors.

Executive Summary & Structural Definition

1-Phenylpiperidine-4-carboxamide (CAS: 73415-85-7) is a privileged heterocyclic scaffold in medicinal chemistry. It is characterized by a piperidine ring substituted at the nitrogen (N1) with a phenyl group and at the C4 position with a carboxamide moiety.[1]

Unlike the 4-phenylpiperidine class (the backbone of opioids like Pethidine/Meperidine) or the 4-anilinopiperidine class (the backbone of Fentanyl), the 1-phenylpiperidine core is historically associated with Sigma (

Structural Distinction (Critical for Researchers):

-

Target Molecule: 1-Phenylpiperidine-4-carboxamide (N-phenyl connection).

-

Opioid Scaffold: 4-Phenylpiperidine (C-phenyl connection).

-

Fentanyl Precursor: N-phenyl-4-piperidinamine (4-ANPP).

Historical Evolution and Discovery

The "discovery" of this molecule was not a singular event but a gradual recognition of its utility as a pharmacophore during the rational design of antipsychotic and neuroprotective agents in the late 20th century.

Phase I: The Neuroleptic Era (1970s–1980s)

Initial interest in N-phenylpiperidines arose from efforts to modify butyrophenone antipsychotics (like Haloperidol). Researchers found that the N-phenyl moiety could mimic the 2-phenylaminoethane pharmacophore, a key feature in dopamine D2 and Sigma receptor binding. The 4-carboxamide group was introduced to alter solubility and hydrogen-bonding characteristics, distinct from the lipophilic tails of typical antipsychotics.

Phase II: The Sigma Receptor Renaissance (1990s–2000s)

The molecule gained prominence when 1-phenylpiperidine derivatives were identified as high-affinity ligands for Sigma-1 (

-

Mechanism: The N-phenyl group occupies the primary hydrophobic pocket of the

receptor, while the piperidine nitrogen interacts with Asp126. -

Therapeutic Outcome: Ligands based on this core demonstrated neuroprotective effects in models of ischemic stroke and cognitive impairment.

Phase III: Modern Kinase Inhibition (2020s–Present)

Recent high-impact studies (e.g., ACS Med. Chem. Lett., 2025/2026) have repurposed the 1-phenylpiperidine-4-carboxamide scaffold for Bruton's Tyrosine Kinase (BTK) inhibition. The scaffold is used to extend out of the ATP-binding pocket, where the carboxamide group engages in critical solvent-front hydrogen bonding, improving selectivity against wild-type and mutant kinase variants.

Synthetic Protocols

To ensure reproducibility and scalability, two distinct synthetic routes are validated below.

Method A: Nucleophilic Aromatic Substitution (S Ar)

Best for: Electron-deficient aryl rings (e.g., 4-nitro, 4-cyano).

Reaction Logic: The secondary amine of isonipecotamide acts as a nucleophile attacking the fluorinated position of the nitrobenzene. The electron-withdrawing nitro group activates the ring.

-

Reagents: 4-Fluoronitrobenzene (1.0 eq), Isonipecotamide (1.1 eq), K

CO -

Procedure:

-

Dissolve 4-fluoronitrobenzene in DMF (0.5 M).

-

Add K

CO -

Heat to 80°C for 4-6 hours (Monitor via TLC/LCMS).

-

Workup: Pour into ice water. The intermediate (1-(4-nitrophenyl)piperidine-4-carboxamide) precipitates as a yellow solid.

-

Reduction: Hydrogenation (H

, Pd/C, MeOH) yields the aniline derivative if required, or the nitro group can be substituted prior to coupling if the target is the simple phenyl ring (using fluorobenzene requires harsher conditions).

-

Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Unactivated aryl halides (e.g., Bromobenzene, Chlorobenzene).

Reaction Logic: This method overcomes the poor electrophilicity of simple aryl halides using a Palladium(0) cycle.

Protocol:

-

Reagents: Bromobenzene (1.0 eq), Isonipecotamide (1.2 eq), Pd

(dba) -

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

Step-by-Step:

-

Inerting: Charge a reaction vial with Pd source, Ligand, and Base. Purge with Argon/N

for 5 minutes. -

Addition: Add solvent, Bromobenzene, and Isonipecotamide.

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Purification: Filter through Celite to remove Pd.[1] Concentrate and purify via flash chromatography (DCM:MeOH gradient).

-

Visualization of Synthetic Pathways

Figure 1: Comparison of Classical (SnAr) and Modern (Buchwald-Hartwig) synthetic routes for the 1-phenylpiperidine scaffold.

Medicinal Chemistry & SAR

The 1-Phenylpiperidine-4-carboxamide structure is a versatile template.[1] The following table summarizes its Structure-Activity Relationship (SAR) data across different therapeutic targets.

| Structural Domain | Chemical Modification | Biological Effect | Target Application |

| N1-Phenyl Ring | Unsubstituted | High affinity for | Neuroprotection |

| 4-Amino / 4-Methoxy | Increased solubility; H-bond acceptor | Kinase Inhibition (BTK) | |

| 3-CF | Increased lipophilicity; Metabolic stability | Antipsychotics | |

| Piperidine Core | Rigid Ring | Maintains vector orientation | General Scaffold |

| C4-Carboxamide | Primary Amide (-CONH | H-bond donor/acceptor pair | Solvent front interaction |

| N-Alkylation | Steric bulk; Selectivity tuning | Factor Xa Inhibitors |

Signal Transduction & Mechanism

The scaffold is particularly effective in Sigma-1 Receptor signaling. Upon binding, the ligand promotes the dissociation of BiP (Binding immunoglobulin protein) from the receptor, activating the chaperone activity.

Figure 2: Mechanism of Action for 1-phenylpiperidine ligands at the Sigma-1 Receptor interface.

Safety and Toxicology: The MPTP Alert

While 1-Phenylpiperidine-4-carboxamide is not inherently a neurotoxin, researchers must be vigilant regarding the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) structural alert.

-

Risk: MPTP is metabolized to MPP+, a potent dopaminergic neurotoxin.

-

Differentiation: MPTP possesses a double bond in the piperidine ring (tetrahydropyridine) and a phenyl group at C4.

-

Safety Protocol: The 1-phenylpiperidine scaffold (saturated ring, N-phenyl) is generally stable. However, metabolic N-dealkylation or oxidation studies should be standard in early ADME profiling to ensure no toxic metabolites are formed.

References

-

Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link (Foundational context on phenylpiperidines).

-

Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states. Journal of Receptor, Ligand and Channel Research. Link (Sigma receptor mechanism).

-

Gao, Y., et al. (2025). Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. ACS Medicinal Chemistry Letters. Link (Modern application in kinase inhibition).

-

BenchChem Protocols. (2025). Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide. Link (Synthetic methodology source).

-

Hartwig, J. F. (2008).[2][3] Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research. Link (Buchwald-Hartwig mechanism).

Sources

1-Phenylpiperidine-4-carboxamide: A Technical Guide to Biological Targets and Pharmacological Potential

[1]

Executive Summary

The 1-phenylpiperidine-4-carboxamide scaffold represents a distinct and versatile pharmacophore in medicinal chemistry, structurally differentiated from the classic opioid 4-phenylpiperidine (pethidine/fentanyl) motif.[1] While the 4-phenyl isomer is synonymous with mu-opioid agonism, the 1-phenyl (N-phenyl) isomer and its derivatives have emerged as privileged structures for targeting G-Protein Coupled Receptors (specifically Dopamine D3) and specific metalloenzymes like Secretory Glutaminyl Cyclase (sQC) .[1]

This guide analyzes the biological targets of 1-phenylpiperidine-4-carboxamide, detailing the structural basis for its binding affinity, signaling mechanisms, and validated experimental protocols for drug discovery professionals.

Structural Analysis & Pharmacophore Mapping[2]

The core structure consists of a piperidine ring nitrogen-substituted with a phenyl group (N-phenyl) and functionalized at the C4 position with a carboxamide.[1]

-

Lipophilic Domain (N-Phenyl): Provides aromatic interactions (π-π stacking) within hydrophobic pockets of receptors (e.g., the secondary binding pocket of D3R).[1]

-

Linker (Piperidine): A semi-rigid spacer that directs the orientation of the amide.

-

Polar Domain (4-Carboxamide): Acts as a hydrogen bond donor/acceptor, critical for interacting with backbone carbonyls or side-chain residues (e.g., Aspartate, Threonine).[1]

Contrast with Opioids

Primary Biological Targets

Target A: Dopamine D3 Receptor (D3R)

Role: Selective Antagonist / Partial Agonist Therapeutic Relevance: Schizophrenia, Substance Use Disorders (Addiction), Parkinson’s Disease.

The 1-phenylpiperidine-4-carboxamide moiety functions as a critical "tail" group in bitopic ligands designed for high D3R selectivity over D2R.[1]

-

Mechanism of Binding:

-

Orthosteric Binding: The carboxamide or a linked "head" group binds the conserved orthosteric site (Asp110 in TM3).

-

Secondary Pocket Binding: The 1-phenyl ring extends into the secondary binding pocket (SBP) formed by TM2, TM7, and ECL2.

-

Selectivity Filter: The phenyl ring engages in specific aromatic interactions with Tyr365 (unique to D3R) and Thr369 . In D2R, the corresponding residues (Phe379, etc.) create a sterically different environment, reducing affinity.

-

Data Summary: D3R vs D2R Selectivity

| Compound Variant | D3R

Note: Data representative of bitopic ligands where 1-phenylpiperidine-4-carboxamide is the secondary pharmacophore.[1]

Target B: Secretory Glutaminyl Cyclase (sQC)

Role: Enzyme Inhibitor

Therapeutic Relevance: Alzheimer’s Disease (prevention of pyroglutamate-A

The piperidine-4-carboxamide core mimics the substrate transition state of glutaminyl cyclase.[1]

-

Mechanism: The carboxamide oxygen coordinates with the active site Zinc ion (

), while the N-phenyl group occupies the hydrophobic S1 binding pocket. -

Pathology: Inhibition prevents the cyclization of N-terminal glutamate on

-amyloid peptides, reducing the formation of neurotoxic pGlu-A

Signaling Pathways & Mechanism of Action

Dopamine D3 Receptor Signaling

Activation of D3R typically inhibits adenylyl cyclase via

Figure 1: Signal transduction pathway modulated by D3R ligands containing the phenylpiperidine carboxamide core.[1][3] Note the bifurcation of G-protein signaling.

Experimental Validation Protocols

Protocol 1: Radioligand Binding Assay (D3R Affinity)

Objective: Determine the equilibrium dissociation constant (

Materials:

-

Source: CHO-K1 cells stably expressing human D3 Receptor.[1]

-

Radioligand:

-Methylspiperone (0.2 - 0.5 nM).[1] -

Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

.

Workflow:

-

Membrane Preparation: Homogenize CHO-D3 cells; centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

-

Incubation:

-

Mix

membrane suspension ( -

Add

-

Add

test compound (1-phenylpiperidine-4-carboxamide derivative) at varying concentrations ( -

Incubate at 25°C for 60 minutes .

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression; convert to

Protocol 2: Glutaminyl Cyclase (sQC) Inhibition Assay

Objective: Assess the ability of the scaffold to inhibit the conversion of N-terminal Glutamine to Pyroglutamate.

Workflow:

-

Reaction Mix: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 units sQC enzyme.

-

Substrate: Fluorogenic substrate (e.g., H-Gln-AMC).[1]

-

Initiation: Add test compound (dissolved in DMSO) followed by substrate.

-

Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes at 30°C.

-

Self-Validation: Include a specific sQC inhibitor (e.g., PBD150) as a positive control.[1]

-factor should be > 0.5.[1]

Synthesis & Optimization Strategy

To synthesize 1-phenylpiperidine-4-carboxamide derivatives, a robust Chan-Lam coupling or Buchwald-Hartwig amination is recommended to install the N-phenyl group.[1]

Figure 2: Synthetic pathway for accessing the core scaffold.[1]

References

-

Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry. (2014). Identifies 1-phenylpiperidine-4-carboxamide as a key moiety for D3R selectivity.[1] [1]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2021).[1][2] Validates the scaffold for Alzheimer's targets.

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register. (2023).[1] Differentiates the N-phenyl scaffold from controlled precursors.

-

Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators. Journal of Medicinal Chemistry. (2021).[1] Provides comparative SAR data for phenylpiperidine carboxamides.

Sources

- 1. WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof - Google Patents [patents.google.com]

- 2. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Receptor Binding Profile of 1-Phenylpiperidine-4-carboxamide

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1-phenylpiperidine-4-carboxamide core is a fascinating scaffold in modern medicinal chemistry. Its structural simplicity belies a remarkable pharmacological promiscuity, engaging with a diverse array of receptor systems within the central nervous system (CNS) and beyond. This promiscuity is not a drawback; rather, it represents a rich tapestry of therapeutic opportunities. From potent analgesics to novel antipsychotics and cognition enhancers, derivatives of this scaffold have shown significant promise. Understanding the intricate details of its receptor binding profile is paramount for researchers, scientists, and drug development professionals seeking to harness its full potential. This guide provides a comprehensive technical overview of the receptor interactions of the 1-phenylpiperidine-4-carboxamide core, the methodologies used to elucidate these interactions, and the functional consequences of receptor engagement.

The Pharmacological Landscape of 1-Phenylpiperidine-4-carboxamide

The 1-phenylpiperidine-4-carboxamide scaffold is a key pharmacophore found in a multitude of biologically active compounds. Its derivatives have been shown to exhibit significant affinity for several major classes of receptors, including:

-

Opioid Receptors: Particularly the mu-opioid receptor (MOR), which is a primary target for analgesics. The 4-phenylpiperidine moiety is a well-established feature of potent opioid agonists.

-

Sigma Receptors: Both sigma-1 (σ₁) and sigma-2 (σ₂) subtypes are recognized as targets. The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in a range of neurological functions and is a target for novel psychotropic drugs.

-

Dopamine Receptors: Primarily the D₂-like family (D₂, D₃, and D₄), which are critical targets for antipsychotic medications and treatments for Parkinson's disease.

-

Serotonin Receptors: Various subtypes, including the 5-HT₂C receptor, are modulated by this scaffold. The 5-HT₂C receptor is involved in the regulation of mood, appetite, and reward, making it a target for antidepressants and anti-obesity drugs.

The affinity and functional activity at these receptors are highly dependent on the substitutions on the phenyl ring, the piperidine nitrogen, and the carboxamide group. This guide will delve into the specific interactions of the core 1-phenylpiperidine-4-carboxamide structure and its close analogs to provide a foundational understanding of its polypharmacology.

Characterizing Receptor Interactions: A Methodological Deep Dive

The elucidation of a compound's receptor binding profile is a multi-step process involving both the determination of binding affinity and the characterization of functional activity. Here, we detail the core experimental workflows.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The principle lies in the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for Mu-Opioid Receptor (MOR)

This protocol is a representative example and can be adapted for other G protein-coupled receptors (GPCRs).

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human MOR) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-DAMGO for MOR, typically at a concentration near its Kd).

-

A range of concentrations of the test compound (1-phenylpiperidine-4-carboxamide).

-

For determining non-specific binding, a high concentration of a known, unlabeled ligand (e.g., 10 µM naloxone for MOR).

-

Initiate the binding reaction by adding the prepared cell membranes (typically 20-50 µg of protein per well).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays: Determining Mechanism of Action

Once binding affinity is established, functional assays are employed to determine whether the compound acts as an agonist, antagonist, partial agonist, inverse agonist, or allosteric modulator.

This assay measures the activation of G proteins, a primary step in GPCR signaling. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G proteins.

Step-by-Step Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane and Reagent Preparation:

-

Prepare cell membranes as described for the radioligand binding assay.

-

Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The optimal concentration of GDP is crucial and needs to be determined empirically for each receptor system.

-

Prepare solutions of the test compound and a known agonist (positive control).

-

-

Assay Setup:

-

In a 96-well plate, add:

-

Assay buffer with GDP.

-

Cell membranes.

-

Test compound or control agonist at various concentrations.

-

For determining non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

-

Termination and Detection:

-

The reaction can be terminated by filtration, similar to the radioligand binding assay, to separate bound from free [³⁵S]GTPγS.

-

Alternatively, a scintillation proximity assay (SPA) format can be used, where membranes are captured on SPA beads, and only [³⁵S]GTPγS bound to the membranes in close proximity to the beads will generate a signal, eliminating the need for a filtration step.

-

-

Data Analysis:

-

Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound.

-

Determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist. An antagonist will not stimulate [³⁵S]GTPγS binding on its own but will inhibit the binding stimulated by an agonist.

-

Diagram of GTPγS Binding Assay Principle

Caption: Principle of the [³⁵S]GTPγS binding assay.

Cyclic AMP (cAMP) is a key second messenger whose production is regulated by adenylyl cyclase. Gαs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels, while Gαi/o-coupled receptors inhibit it, leading to a decrease in cAMP.

Step-by-Step Protocol: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring cAMP levels.

-

Cell Culture and Treatment:

-

Plate cells expressing the receptor of interest in a suitable microplate.

-

For Gαi/o-coupled receptors, pre-treat cells with an adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP.

-

Add the test compound (agonist or antagonist) and incubate for a specific period.

-

-

Cell Lysis and Reagent Addition:

-

Lyse the cells to release intracellular cAMP.

-

Add the HTRF reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

-

-

Incubation and Detection:

-

Incubate the plate to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.

-

Measure the HTRF signal using a plate reader capable of time-resolved fluorescence. A high level of cellular cAMP will displace the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor and donor fluorescence intensities.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in the samples from the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.

-

Diagram of HTRF cAMP Assay Principle

Caption: Simplified signaling pathway of the mu-opioid receptor.

Sigma-1 Receptor (σ₁) Signaling

The sigma-1 receptor is an intracellular chaperone protein, and its activation by agonists like certain phenylpiperidine derivatives can modulate a variety of signaling pathways, including:

-

Regulation of ion channels (e.g., potassium channels).

-

Modulation of intracellular calcium signaling.

-

Interaction with other receptor systems.

This complex signaling contributes to its role in neuroprotection and the modulation of mood and cognition. [1] Diagram of Sigma-1 Receptor Modulation

Caption: Modulatory role of the sigma-1 receptor.

Dopamine D₂ Receptor Signaling

As a Gαi/o-coupled receptor, antagonism of the D₂ receptor by phenylpiperidine derivatives blocks the effects of endogenous dopamine, leading to:

-

An increase in cAMP levels (by disinhibiting adenylyl cyclase).

-

Modulation of downstream signaling pathways involved in motor control and reward.

This is the primary mechanism of action for many antipsychotic drugs.

Diagram of Dopamine D₂ Receptor Antagonism

Caption: Mechanism of dopamine D₂ receptor antagonism.

Serotonin 5-HT₂C Receptor Signaling

The 5-HT₂C receptor is primarily coupled to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). As positive allosteric modulators (PAMs), certain phenylpiperidine-4-carboxamide derivatives enhance the response of the 5-HT₂C receptor to its endogenous ligand, serotonin. [2][3][4][5]This potentiation of signaling can lead to effects on appetite and mood.

Diagram of 5-HT₂C Receptor Positive Allosteric Modulation

Caption: Positive allosteric modulation of the 5-HT₂C receptor.

Conclusion and Future Directions

The 1-phenylpiperidine-4-carboxamide scaffold represents a versatile platform for the design of novel therapeutics targeting a range of CNS disorders. Its polypharmacology, while presenting challenges for achieving selectivity, also offers opportunities for the development of multi-target ligands with unique therapeutic profiles. A thorough understanding of its receptor binding profile, as outlined in this guide, is the critical first step in this endeavor. Future research will undoubtedly focus on fine-tuning the structure-activity relationships to optimize potency and selectivity for specific receptor subtypes, as well as further exploring the functional consequences of engaging multiple receptor systems simultaneously. The continued application of the robust methodologies described herein will be instrumental in unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

-

W. M. Holleran, C. T. W. W. et al., "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties," Journal of Medicinal Chemistry, vol. 63, no. 14, pp. 7529–7544, 2020. [Link]

-

M. A. Avery, M. A. M. et al., "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands," Molecules, vol. 26, no. 11, p. 3183, 2021. [Link]

-

J. D. K. et al., "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators," ChemRxiv, 2021. [Link]

-

C. T. W. W. et al., "Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor," ACS Chemical Neuroscience, vol. 10, no. 10, pp. 4338–4354, 2019. [Link]

-

T.-P. Su, T. H. and W. D. B., "The Pharmacology of Sigma-1 Receptors," Pharmacological Reviews, vol. 68, no. 4, pp. 784–823, 2016. [Link]

-

P. H. et al., "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16)," Journal of Medicinal Chemistry, vol. 51, no. 2, pp. 312–324, 2008. [Link]

-

W. M. Holleran, C. T. W. W. et al., "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties," Journal of Medicinal Chemistry, vol. 63, no. 14, pp. 7529–7544, 2020. [Link]

-

A. A. F. et al., "Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach," Journal of Medicinal Chemistry, vol. 64, no. 7, pp. 3787–3806, 2021. [Link]

-

"GTPγS Binding Assays," Assay Guidance Manual, 2012. [Link]

-

J. M. G. et al., "PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats," Stroke, vol. 27, no. 4, pp. 717–723, 1996. [Link]

-

L. O. Hansson, N. W. S. H. C. S., "On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression," Journal of Medicinal Chemistry, vol. 38, no. 16, pp. 3121–3131, 1995. [Link]

-

E. G. et al., "The sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) protects against newborn excitotoxic brain injury by stabilizing the mitochondrial membrane potential in vitro and inhibiting microglial activation in vivo," Experimental Neurology, vol. 261, pp. 311–319, 2014. [Link]

-

"4-Phenyl piperidine derived mu opioid receptor antagonists.," ResearchGate. [Link]

-

A. R. et al., "Functional characterization of human variants of the mu-opioid receptor gene," Proceedings of the National Academy of Sciences, vol. 106, no. 26, pp. 10811–10816, 2009. [Link]

-

A. M. T. et al., "Opioid Pharmacology," Pain Physician, vol. 11, no. 2S, pp. S133–S153, 2008. [Link]

-

W. M. Holleran, C. T. W. W. et al., "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties," Journal of Medicinal Chemistry, vol. 63, no. 14, pp. 7529–7544, 2020. [Link]

-

M. A. Avery, M. A. M. et al., "Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity," Journal of Medicinal Chemistry, vol. 57, no. 17, pp. 7293–7306, 2014. [Link]

-

T.-P. Su, T. H. and W. D. B., "The Pharmacology of Sigma-1 Receptors," ResearchGate. [Link]

-

"Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs)," Assay Guidance Manual, 2017. [Link]

-

J. S. C. et al., "Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain," Bioorganic & Medicinal Chemistry, vol. 21, no. 17, pp. 5448–5454, 2013. [Link]

-

J. X. et al., "Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain," European Journal of Medicinal Chemistry, vol. 192, p. 112144, 2020. [Link]

-

M. A. Avery, M. A. M. et al., "Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands," Bioorganic & Medicinal Chemistry Letters, vol. 29, no. 18, pp. 2649–2654, 2019. [Link]

-

J. D. K. et al., "Pharmacology and Therapeutic Potential of Dopamine D4 Receptor Antagonists for Cocaine Use Disorder," ChemRxiv, 2021. [Link]

-

M. B. et al., "Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons," Neurobiology of Disease, vol. 30, no. 3, pp. 367–377, 2008. [Link]

-

S. A. et al., "Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States," RSC Medicinal Chemistry, vol. 11, no. 9, pp. 1016–1031, 2020. [Link]

-

"Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor Positive Allosteric Modulators with Enhanced Drug-Like Properties," ResearchGate. [Link]

-

"HTRF® package insert cAMP HiRange General information," Cisbio. [Link]

-

A. C. B. and G. W. P., "Molecular basis of opioid receptor signaling," Nature Reviews Neuroscience, vol. 21, no. 11, pp. 600–615, 2020. [Link]

-